molecular formula C7H7N3OS B1298028 4H-thieno[3,2-b]pyrrole-5-carbohydrazide CAS No. 119448-43-0

4H-thieno[3,2-b]pyrrole-5-carbohydrazide

Cat. No.: B1298028
CAS No.: 119448-43-0
M. Wt: 181.22 g/mol
InChI Key: LZERMXJDKQVOLZ-UHFFFAOYSA-N
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Description

4H-thieno[3,2-b]pyrrole-5-carbohydrazide: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a thieno[3,2-b]pyrrole core with a carbohydrazide functional group at the 5-position. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules.

Biochemical Analysis

Biochemical Properties

4H-thieno[3,2-b]pyrrole-5-carbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including lysine-specific demethylases (KDM1A and LSD1), which regulate histone methylation . These interactions are essential for the regulation of gene transcription and have implications in oncology research. Additionally, this compound has been shown to act as an allosteric inhibitor of hepatitis C virus NS5B polymerase .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of lysine-specific demethylases affects the methylation status of histones, thereby altering gene expression patterns . This compound also exhibits antiviral activity by inhibiting the replication of alphaviruses and flaviviruses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits enzymes such as KDM1A and LSD1 by binding to their active sites, leading to changes in gene expression . Additionally, its role as an allosteric inhibitor of hepatitis C virus NS5B polymerase involves binding to a site distinct from the active site, thereby modulating the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under specific conditions, allowing for sustained biological activity . Prolonged exposure may lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiviral and anticancer activities . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining optimal dosage levels for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity . Understanding these mechanisms is essential for developing targeted delivery strategies.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is vital for its interaction with target biomolecules and subsequent biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-thieno[3,2-b]pyrrole-5-carbohydrazide typically involves the acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with various acyl chlorides. For example, the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate yields ethyl 5-[2-(4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl)hydrazine-1-carbonyl]pyridine-2-carboxylate .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4H-thieno[3,2-b]pyrrole-5-carbohydrazide undergoes various chemical reactions, including:

    Acylation: Reaction with acyl chlorides to form bis-acylhydrazines.

    Oxidation: Oxidation of hydrazides to form diazenes.

    Substitution: Reaction with different nucleophiles to introduce various substituents.

Common Reagents and Conditions:

Major Products:

    Bis-acylhydrazines: Formed from acylation reactions.

    Diazenes: Formed from oxidation reactions.

Comparison with Similar Compounds

Uniqueness: 4H-thieno[3,2-b]pyrrole-5-carbohydrazide is unique due to its carbohydrazide functional group, which allows for further functionalization and derivatization, enhancing its potential as a versatile scaffold in drug discovery.

Properties

IUPAC Name

4H-thieno[3,2-b]pyrrole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c8-10-7(11)5-3-6-4(9-5)1-2-12-6/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZERMXJDKQVOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354387
Record name 4H-thieno[3,2-b]pyrrole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119448-43-0
Record name 4H-thieno[3,2-b]pyrrole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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